![molecular formula C19H42BrN B12644557 Tributylheptylammonium bromide CAS No. 85169-31-9](/img/structure/B12644557.png)
Tributylheptylammonium bromide
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Overview
Description
Tributylheptylammonium bromide is a quaternary ammonium compound with the molecular formula C19H42BrN. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound consists of a heptyl group and three butyl groups attached to a nitrogen atom, with a bromide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylheptylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of tributylamine with heptyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale separation techniques such as distillation or chromatography. The purity of the final product is typically ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tributylheptylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be useful in various applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate for the substitution of bromide with nitrate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Complexation Reactions: Metal salts like copper sulfate or nickel chloride are often used.
Major Products Formed
Substitution Reactions: Products include nitrate or other substituted ammonium salts.
Oxidation and Reduction Reactions: Products depend on the specific redox reaction but can include various oxidized or reduced forms of the compound.
Complexation Reactions: Metal-ammonium complexes are formed.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Tributylheptylammonium bromide (C19H42BrN) acts primarily as a surfactant, reducing surface tension between different phases. This property enhances the mixing and interaction of compounds in chemical reactions. The compound exhibits phase transfer catalytic activity, allowing reactions to occur between immiscible phases, which is crucial in organic synthesis and other applications.
Organic Synthesis
- Phase Transfer Catalyst : this compound is widely used as a phase transfer catalyst in organic reactions, facilitating the conversion of reactants in different phases.
- Reactions : It aids in alkylation and condensation reactions, enhancing yields and reaction rates.
Biological Applications
- Sample Preparation : The compound is utilized in preparing biological samples for electron microscopy, where it helps to disrupt cell membranes for better imaging.
- Drug Development : Its surfactant properties are leveraged in drug formulation processes, improving solubility and bioavailability of pharmaceutical compounds.
Industrial Uses
- Detergents and Emulsifiers : this compound is incorporated into formulations for detergents and emulsifiers due to its effective surfactant properties.
- Coatings and Inks : It finds application in coatings, printing inks, rubber, glass, leather, and cosmetics, enhancing product performance.
Case Study 1: Organic Synthesis Enhancement
In a study examining the efficiency of this compound as a phase transfer catalyst, researchers found that it significantly increased the yield of alkylation reactions compared to traditional methods. The use of this compound allowed for milder reaction conditions and reduced reaction times.
Case Study 2: Biological Sample Preparation
A research team utilized this compound for preparing cellular samples for electron microscopy. The results demonstrated improved clarity and resolution of cellular structures due to effective membrane disruption facilitated by the compound's surfactant properties.
Mechanism of Action
The mechanism of action of tributylheptylammonium bromide is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of compounds. In biological systems, it can disrupt cell membranes, making it useful in the preparation of samples for microscopy. The molecular targets include lipid bilayers and other hydrophobic surfaces.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Didecyldimethylammonium bromide: Used in industrial and household cleaning products.
Uniqueness
Tributylheptylammonium bromide is unique due to its specific combination of butyl and heptyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase transfer catalyst and in other applications where surface activity is crucial.
Biological Activity
Tributylheptylammonium bromide (TBHABr) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores the biological activity of TBHABr, focusing on its antibacterial properties, cytotoxic effects, and potential therapeutic applications. The findings are supported by various research studies and data tables summarizing key results.
- Chemical Formula : C19H42BrN
- Molecular Weight : 372.47 g/mol
- Structure : TBHABr consists of a heptylamine backbone with three butyl groups attached to the nitrogen atom, making it a cationic surfactant.
Antibacterial Activity
Research indicates that TBHABr exhibits significant antibacterial properties against various strains of bacteria. A study conducted on its ionic liquid formulations demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of TBHABr
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 10.5 | 0.5 mM |
Escherichia coli | 11.0 | 0.75 mM |
Pseudomonas aeruginosa | 9.0 | 1.0 mM |
Klebsiella pneumoniae | 10.0 | 0.5 mM |
The study highlighted that TBHABr's antibacterial effect was most pronounced at higher concentrations, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .
Cytotoxic Effects
In addition to its antibacterial properties, TBHABr has been investigated for its cytotoxic effects on eukaryotic cells. A study evaluated its impact on human colon cancer cells (Caco-2) using both two-dimensional (2D) and three-dimensional (3D) cell culture systems.
Table 2: Cytotoxicity of TBHABr on Caco-2 Cells
Concentration (mM) | Cell Viability (%) | IC50 (mM) |
---|---|---|
0.5 | 68 | Not reached |
1.0 | 55 | Not reached |
1.5 | 30 | Not reached |
The results indicated that TBHABr inhibited cell proliferation in a dose-dependent manner, with significant morphological changes observed in treated cells compared to controls . However, the IC50 was not reached at the concentrations tested, suggesting potential for further exploration in therapeutic contexts.
The biological activity of TBHABr is largely attributed to its ability to disrupt microbial cell membranes due to its cationic nature. This disruption can lead to increased permeability and eventual cell lysis, particularly in bacterial cells, which lack protective membranes found in eukaryotic cells .
Case Studies and Applications
Recent case studies have explored the application of TBHABr in various fields, including antimicrobial coatings and drug delivery systems. These studies suggest that TBHABr could be integrated into materials to enhance their antibacterial properties, potentially reducing infection rates in clinical settings.
Example Case Study: Antimicrobial Coatings
A case study examined the incorporation of TBHABr into polymeric films used for medical devices. The results demonstrated a significant reduction in bacterial colonization on surfaces treated with TBHABr compared to untreated controls, indicating its potential as an effective antimicrobial agent in healthcare applications .
Properties
CAS No. |
85169-31-9 |
---|---|
Molecular Formula |
C19H42BrN |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
tributyl(heptyl)azanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-5-9-13-14-15-19-20(16-10-6-2,17-11-7-3)18-12-8-4;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CMFMTXJHXCLMMS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Origin of Product |
United States |
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